1',3'-Dihydrospiro[cyclohexane-1,2'-indole]-3'-one
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Overview
Description
1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one is a heterocyclic compound that features a spirocyclic structure, which is characterized by a single carbon atom shared between two rings. This compound is notable for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one typically involves the reaction of cyclohexanone with indole derivatives under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the cyclization process. The reaction conditions often require controlled temperatures and the presence of a dehydrating agent to drive the reaction to completion .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields .
Chemical Reactions Analysis
1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced spirocyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or acids, while reduction produces various hydrogenated derivatives .
Scientific Research Applications
1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and natural product analogs.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators, providing insights into biological pathways and mechanisms.
Medicine: Its derivatives have shown potential as therapeutic agents for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one can be compared with other spirocyclic compounds, such as:
- Spiro[cyclohexane-1,2’-pyrrolidine]
- Spiro[cyclohexane-1,2’-piperidine]
- Spiro[cyclohexane-1,2’-oxindole]
These compounds share the spirocyclic motif but differ in the nature of the attached rings. The unique indole ring in 1’,3’-Dihydrospiro[cyclohexane-1,2’-indole]-3’-one provides distinct electronic and steric properties, making it particularly valuable in medicinal chemistry and drug design .
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
spiro[1H-indole-2,1'-cyclohexane]-3-one |
InChI |
InChI=1S/C13H15NO/c15-12-10-6-2-3-7-11(10)14-13(12)8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2 |
InChI Key |
KMXSIWGASYGHQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C(=O)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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